molecular formula C9H10ClNO2 B172145 2-Chloropyridine-5-acetic acid ethyl ester CAS No. 197376-47-9

2-Chloropyridine-5-acetic acid ethyl ester

Cat. No.: B172145
CAS No.: 197376-47-9
M. Wt: 199.63 g/mol
InChI Key: HNMKCAOYIPYXRD-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-acetic acid ethyl ester is an organic compound with the molecular formula C9H10ClNO2 . It is a colorless to light yellow liquid with a pungent odor . Its density is approximately 1.28 g/mL, and it is soluble in many organic solvents .


Synthesis Analysis

The synthesis of esters like this compound often involves esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position and an acetic acid ethyl ester group at the 5-position . The molecular weight of this compound is 199.63 g/mol.


Chemical Reactions Analysis

Esters like this compound can undergo various chemical reactions. For instance, they can be hydrolyzed in the presence of a dilute acid such as dilute hydrochloric acid or dilute sulfuric acid, reacting with water to produce a carboxylic acid and an alcohol . They can also undergo reactions with Grignard reagents .


Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a pungent odor and a density of approximately 1.28 g/mL . It is soluble in many organic solvents . Esters are generally polar but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Synthesis and Insecticidal Activity

2-Chloropyridine-5-acetic acid ethyl ester serves as a precursor in the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity. The process begins with the esterification of 2-chloropyridine-5-acetic acid, followed by hydrazinolysis to form a hydrazide, which reacts with aroyl chlorides to yield oxadiazolylmethylpyridines, showcasing its role in developing new insecticides (Holla et al., 2004).

Material Synthesis

The compound has been implicated in the synthesis of various materials, including the preparation of 3-chloro-2-oxo-butanoate, an important intermediate for biologically active compounds like thiazole carboxylic acids. This showcases its utility in the creation of complex molecules for further research and development in pharmaceuticals and agrichemicals (Yuanbiao et al., 2016).

Dye Synthesis

Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized through reactions involving this compound, has been utilized to produce novel styryl dyes. These dyes have been examined for their fluorescence and dyeing properties on polyester, indicating the compound's relevance in developing new materials for the textile industry (Rangnekar & Sabnis, 2007).

Coordination Polymers

Research has demonstrated the synthesis of coordination polymers using derivatives of this compound, highlighting its application in the field of material science. These polymers, synthesized under solvothermal conditions with transition-metal ions, exhibit diverse structures and potential applications in catalysis, molecular sensing, and as components in electronic devices (Hu et al., 2016).

Enzymatic Hydrolysis Studies

The enantioselective hydrolysis of a derivative of this compound has been studied, showcasing its importance in producing chiral intermediates for drugs like Levetiracetam. This research provides insights into optimizing reaction conditions and understanding the kinetics of biocatalytic processes, essential for pharmaceutical synthesis (Huang et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may affect pathways related to these reactions.

Result of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may have effects related to these reactions.

Action Environment

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be influenced by various factors such as temperature, pH, and the presence of certain catalysts.

Properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKCAOYIPYXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576480
Record name Ethyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197376-47-9
Record name Ethyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.0 g (144 mmol) of (6-chloropyridin-3-yl)acetonitrile are added to a mixture of 270 ml of ethanol and 101 ml conc. sulfuric acid, and the mixture is stirred under reflux for 24 h. With stirring, the reaction mixture is then slowly added dropwise to a mixture of 350 g of sodium bicarbonate and 1 liter of water. The aqueous phase is extracted with dichloromethane (five times 400 ml each). The combined organic phases are dried over sodium sulfate, filtered and freed from the solvent using a rotary evaporator. This gives 23.1 g (80% of theory) of the title compound, which is reacted without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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